molecular formula C15H17N7OS B2419013 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797593-18-0

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2419013
CAS No.: 1797593-18-0
M. Wt: 343.41
InChI Key: BCBMZLVJKMBFIA-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H17N7OS and its molecular weight is 343.41. The purity is usually 95%.
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Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry for its potential biological activities. This detailed analysis explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring, a piperidine moiety, and a cyanopyrazine substituent. The synthesis typically involves multi-step reactions to ensure high purity and yield. The synthetic pathway can be outlined as follows:

  • Formation of the Thiadiazole Core : Utilizing thioketones and hydrazines to form the thiadiazole ring.
  • Piperidine Linkage : Introducing the piperidine group through alkylation reactions.
  • Cyanopyrazine Substitution : Modifying the structure by incorporating the cyanopyrazine moiety.

This synthetic approach allows for the exploration of various derivatives that can enhance biological activity.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Specific findings related to this compound include:

Anticancer Activity

  • Mechanism of Action : Studies have shown that thiadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as IMPDH (inosine monophosphate dehydrogenase) and topoisomerases .
  • Cell Line Studies : In vitro evaluations on various cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects, with some derivatives leading to apoptosis rates significantly higher than untreated controls .
  • Case Study : A derivative similar to this compound was tested against multiple cancer cell lines and exhibited IC50 values in the micromolar range, indicating potent anticancer potential .

Antimicrobial Properties

  • Activity Spectrum : The compound has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported in the range of 3.91–62.5 µg/mL .
  • Comparative Analysis : When compared to standard antibiotics like nitrofurantoin, certain derivatives exhibited two to eight times greater activity against specific bacterial strains .

Other Biological Effects

  • Anti-inflammatory Potential : Preliminary studies suggest that compounds in this class may reduce inflammation markers in vitro, indicating potential for treating inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress-induced damage .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerSignificant cytotoxicity in MCF-7 cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in inflammation markers
NeuroprotectiveProtection against oxidative stress

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-10-13(24-21-20-10)15(23)19-9-11-2-6-22(7-3-11)14-12(8-16)17-4-5-18-14/h4-5,11H,2-3,6-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBMZLVJKMBFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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